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Compound of Interest |

N-(5-bromothiazol-4-yl)-2,2,2-
Compound Name:
trifluoroacetamide

CAS No.: 1211593-45-1

Cat. No.: B581331

Get Quote

A Strategic Guide to N-(5-bromothiazol-4-yl)-2,2,2-
trifluoroacetamide as a High-Value Synthon
Part 1: Executive Summary & Chemical Identity

CAS 1211593-45-1, chemically identified as N-(5-bromothiazol-4-yl)-2,2,2-
trifluoroacetamide, represents a specialized, stabilized "masked"” synthon used in the
discovery and process chemistry of thiazole-containing kinase inhibitors.

While often overlooked in favor of the final Active Pharmaceutical Ingredient (API), this
compound addresses a critical challenge in medicinal chemistry: the inherent instability of
electron-rich aminothiazoles. Free 4-amino-5-bromothiazoles are prone to rapid oxidative
degradation and polymerization. By capping the amine with a trifluoroacetyl (TFA) group, CAS
1211593-45-1 serves as a shelf-stable, crystalline precursor that releases the reactive
aminothiazole core only upon demand, enabling precise Suzuki-Miyaura or Buchwald-Hartwig
cross-coupling reactions essential for synthesizing drugs targeting pathways like PI3K, BRAF,
or CDK.
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Core Chemical Identity Table

Parameter Specification

CAS Number 1211593-45-1

IUPAC Name N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Molecular Formula CsH2BrrsN20S

Molecular Weight 275.05 g/mol

Physical State

Off-white to pale yellow crystalline solid

Solubility

Soluble in DMSO, MeOH, EtOAc; Insoluble in

water

Key Functional Groups

Trifluoroacetamide (Protecting Group), C5-

Bromide (Cross-coupling handle), Thiazole Core

Stability Profile

Stable under ambient conditions; hygroscopic;

sensitive to strong bases (deprotection)

Part 2: Analytical Characterization & Quality Control

For drug development professionals, the purity of this intermediate is paramount, as "carry-

over" impurities (specifically the des-bromo analog or the deprotected amine) can poison

downstream palladium catalysts.

2.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and identify the "Des-bromo" impurity (N-(thiazol-4-yl)-2,2,2-

trifluoroacetamide).

o Rationale: A standard C18 column is sufficient, but pH control is critical. The

trifluoroacetamide group is hydrolytically sensitive at high pH. We utilize an acidic mobile

phase to prevent in-situ deprotection during the run.

Method Parameters:

e Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 um) or equivalent.
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» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
o Mobile Phase B: Acetonitrile (ACN).
o Gradient:
o 0-2 min: 5% B (Isocratic hold)
o 2-15min: 5% - 90% B (Linear Gradient)
o 15-20 min: 90% B (Wash)
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm (aromatic thiazole) and 220 nm (amide bond).
e Temperature: 30°C.
System Suitability Criteria (Self-Validating):

e Resolution (Rs): > 2.0 between the Main Peak and the Des-bromo impurity (which elutes
earlier due to lower lipophilicity).

 Tailing Factor: < 1.5 (Thiazoles can tail due to silanol interactions; acidic pH mitigates this).

2.2 NMR Characterization Strategy
1H-NMR (DMSO-d6):

o Diagnostic Signal 1: A broad singlet ~11.0-12.0 ppm corresponding to the NH amide proton.
Its presence confirms the protecting group is intact.

» Diagnostic Signal 2: A sharp singlet ~9.0-9.2 ppm corresponding to the C2-H of the thiazole
ring.

e Absence Check: Ensure no signals appear ~5.0-6.0 ppm, which would indicate free amine
(deprotection).

Part 3: Synthetic Utility & Reaction Engineering[2]
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The value of CAS 1211593-45-1 lies in its role as a "Trojan Horse" in synthesis. It introduces
the sensitive aminothiazole moiety into complex drug scaffolds without the degradation issues
associated with the free base.

3.1 The "Deprotection-Coupling"” Workflow

In a typical medicinal chemistry route, the bromine is first utilized in a cross-coupling reaction
(e.g., with an aryl boronic acid), followed by the removal of the trifluoroacetyl group to reveal
the amine for further elaboration (e.g., amide coupling).

Mechanism of Action (Synthetic):

 Activation: The electron-withdrawing TFA group makes the C5-Bromine slightly more
electrophilic, enhancing oxidative addition rates with Pd(0).

o Deprotection: Post-coupling, mild basic hydrolysis (K2CO3/MeOH or NaOH) removes the
TFA group.

3.2 Visualization of Synthetic Fate

The following diagram illustrates the critical pathway from this intermediate to a potential kinase
inhibitor scaffold, highlighting the impurity fate mapping.
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Figure 1: Synthetic fate map of CAS 1211593-45-1, illustrating the primary activation pathway
and potential impurity risks (red).

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b581331/docs?utm_src=pdf-body-img#technical-characterization-and-bio-analytical-profiling-of-cas-1211593-45-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 4: Safety & Handling (HSE Profile)
Researchers must treat CAS 1211593-45-1 with specific precautions due to the halogenated

thiazole motif.

o Sensitization Potential: Thiazoles, particularly halogenated ones, are known skin sensitizers.
All handling should occur in a fume hood with nitrile gloves.

o Reactivity Hazards: Avoid contact with strong reducing agents (potential for rapid
debromination and heat release) or strong bases (uncontrolled deprotection).

o Waste Disposal: Segregate as halogenated organic waste. Do not mix with aqueous basic
waste streams to prevent exothermic hydrolysis in the waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Characterization and Bio-Analytical Profiling
of CAS 1211593-45-1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b581331/docs#technical-characterization-and-bio-
analytical-profiling-of-cas-1211593-45-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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